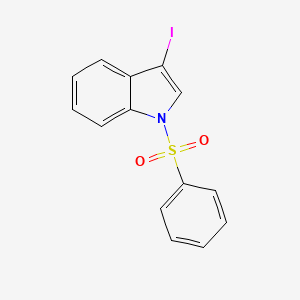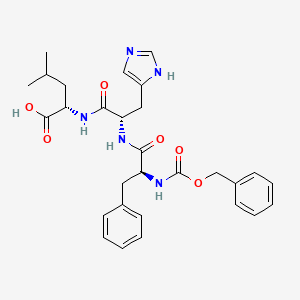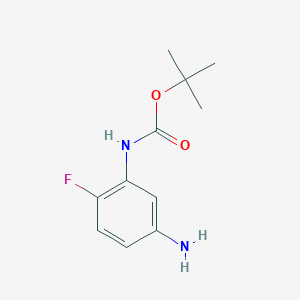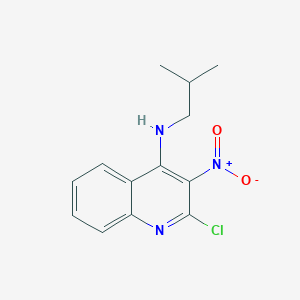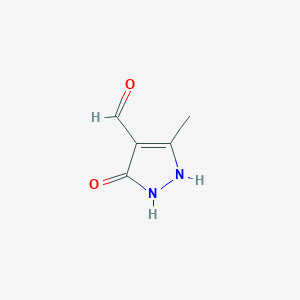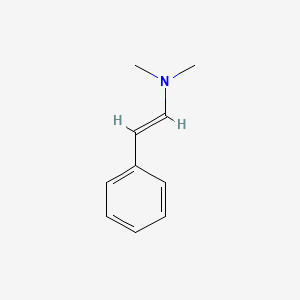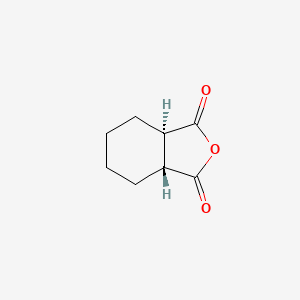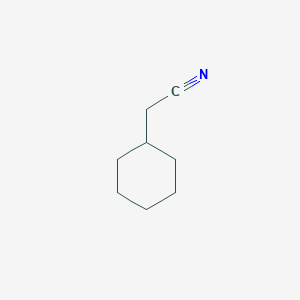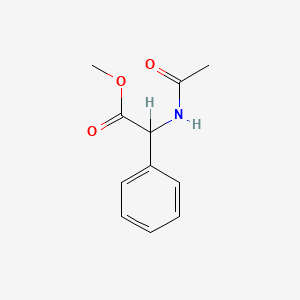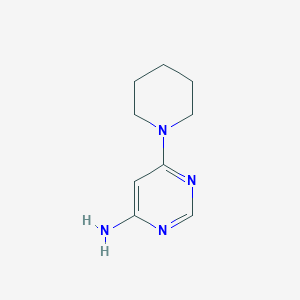
6-(Piperidin-1-yl)pyrimidin-4-amine
Overview
Description
“6-(Piperidin-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H14N4. It has a molecular weight of 178.24 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “6-(Piperidin-1-yl)pyrimidin-4-amine” involves the use of sodium hydride in tetrahydrofuran, followed by the addition of 6-Piperidin-1-yl-pyrimidin-4-ylamine and 2-chloro-thiazole-5-carbonitrile . Another method involves the reaction of 6-chloropyrimidin-4-amine with a substituted amine in toluene .Molecular Structure Analysis
The molecular structure of “6-(Piperidin-1-yl)pyrimidin-4-amine” consists of a pyrimidine ring attached to a piperidine ring .Physical And Chemical Properties Analysis
“6-(Piperidin-1-yl)pyrimidin-4-amine” is a solid at room temperature . It has a high GI absorption and is BBB permeant. It is also a P-gp substrate. Its Log Po/w (iLOGP) is 1.63, indicating its lipophilicity .Scientific Research Applications
-
Antimicrobial/Antioxidant Evaluation
- Field : Medicinal Chemistry
- Application : Pyrimidine-based derivatives with pendant pyrazoles were synthesized and evaluated for their antimicrobial and antioxidant properties .
- Method : The products were generated via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinum salt of (E)-N-(3-(dimethylamino)-2-phenylallylidene)-N-methylmethanaminium perchlorate .
- Results : The inhibitory and hydrogen-atom donating abilities of the synthesized products were assessed against nine pathogens including six bacterial strains (both Gram-negative and Gram-positive), three fungal strains and DPPH free radicals .
-
Drug Discovery
- Field : Pharmaceutical Sciences
- Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Method : This involves the synthesis of various piperidine derivatives and testing their biological activities .
- Results : Compounds with a piperidine moiety show a wide variety of biological activities .
-
Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and screened for their antibacterial activity against various strains of bacteria .
- Method : The compounds were synthesized and then tested against different bacterial strains .
- Results : Some of the tested compounds exhibited higher antibacterial activity than the standard drugs .
-
Cancer Treatment
- Field : Oncology
- Application : Certain compounds have shown promising results against L1210, K562, HL-60 cell lines .
- Method : The compounds were synthesized and then tested against various cancer cell lines .
- Results : The cell assay results of some compounds were promising against certain cell lines .
-
Kinase Inhibition
- Pharmaceutical Manufacturing
- Field : Pharmaceutical Sciences
- Application : “6-(Piperidin-1-yl)pyrimidin-4-amine” is a compound that can be used in the synthesis of various pharmaceutical products .
- Method : This compound can be used as a building block in the synthesis of various organic compounds, including medicinal products .
- Results : The specific results would depend on the particular pharmaceutical product being synthesized .
Safety And Hazards
properties
IUPAC Name |
6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWATXPICITDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499202 | |
| Record name | 6-(Piperidin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-1-yl)pyrimidin-4-amine | |
CAS RN |
69206-89-9 | |
| Record name | 6-(Piperidin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
